4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile is a heterocyclic compound characterized by a fused pyrrole and pyrimidine ring system with a chlorine atom at the 4-position and a cyano group at the 2-position. This compound is a white crystalline solid, soluble in organic solvents, and is known for its versatility in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile typically involves multi-step organic reactions. Another method involves the use of dimethyl malonate as a starting material, which undergoes a series of reactions including cyclization and chlorination to yield the desired compound .
Industrial Production Methods
Industrial production of this compound often employs optimized synthetic routes to ensure high yields and purity. Techniques such as microwave-assisted synthesis have been explored to enhance reaction efficiency and reduce reaction times . The use of robust reaction conditions and efficient purification methods is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile undergoes various chemical reactions, including:
Electrophilic Substitution Reactions: Such as nucleophilic aromatic substitution and Suzuki coupling reactions.
Cross-Coupling Reactions: Catalyzed by palladium and mediated by copper, these reactions are valuable in the synthesis of complex organic compounds.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Typically involves reagents like sodium methoxide or potassium tert-butoxide.
Suzuki Coupling: Utilizes palladium catalysts and boronic acids under mild conditions.
Cross-Coupling Reactions: Employs palladium or copper catalysts with appropriate ligands.
Major Products Formed
The major products formed from these reactions include various substituted pyrrolo[2,3-d]pyrimidine derivatives, which are valuable intermediates in pharmaceutical synthesis .
Scientific Research Applications
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile has significant applications in scientific research, particularly in medicinal chemistry. It serves as a scaffold for developing potent kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases . Additionally, its derivatives have shown potential as antiviral and anticancer agents . The compound’s unique structure and reactivity make it an ideal candidate for drug discovery and development.
Mechanism of Action
The mechanism of action of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile involves its interaction with specific molecular targets, such as kinases. By inhibiting the activity of these enzymes, the compound interferes with key signaling pathways involved in cell division and survival . This inhibition can lead to the suppression of tumor growth and the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Lacks the cyano group at the 2-position but shares the core structure.
4-Hydroxy-7H-pyrrolo[2,3-d]pyrimidine: Contains a hydroxyl group instead of a chlorine atom.
Uniqueness
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile is unique due to the presence of both the chlorine atom and the cyano group, which confer distinct chemical properties and reactivity. This combination enhances its potential as a versatile intermediate in organic synthesis and drug development .
Properties
Molecular Formula |
C7H3ClN4 |
---|---|
Molecular Weight |
178.58 g/mol |
IUPAC Name |
4-chloro-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile |
InChI |
InChI=1S/C7H3ClN4/c8-6-4-1-2-10-7(4)12-5(3-9)11-6/h1-2H,(H,10,11,12) |
InChI Key |
UTQOOKQBIULNEP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC2=C1C(=NC(=N2)C#N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.